

Application Notes and Protocols for TAMRA-PEG7-Maleimide in Single-Molecule Imaging

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Compound of Interest

Compound Name: TAMRA-PEG7-Maleimide

Cat. No.: B12389902

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Single-molecule imaging has emerged as a powerful tool for elucidating complex biological processes by observing individual molecules in real-time. The choice of fluorescent probe is critical for the success of these experiments, requiring high photostability, brightness, and specific labeling capabilities. TAMRA (Tetramethylrhodamine) is a well-established fluorophore with robust photophysical properties suitable for single-molecule studies. When coupled with a maleimide functional group and a polyethylene glycol (PEG) linker, as in **TAMRA-PEG7-Maleimide**, it becomes a versatile tool for site-specific labeling of proteins and other biomolecules containing free thiol groups, typically on cysteine residues.

The maleimide group provides high selectivity for covalent bond formation with thiols under mild conditions.^{[1][2][3][4]} The PEG7 linker enhances the water solubility of the hydrophobic TAMRA dye and provides a flexible spacer, minimizing potential steric hindrance and interaction between the dye and the labeled protein. This application note provides detailed protocols for protein labeling with **TAMRA-PEG7-Maleimide** and its application in single-molecule imaging techniques such as single-molecule Förster Resonance Energy Transfer (smFRET) and Single-Molecule Pull-Down (SiMPull).

Quantitative Data Presentation

The photophysical properties of the TAMRA fluorophore are crucial for designing and executing single-molecule imaging experiments. The following table summarizes these key parameters.

Property	Value	Reference
Excitation Maximum (λ_{ex})	~555 nm	[5]
Emission Maximum (λ_{em})	~580 nm	
Molar Extinction Coefficient	~90,000 M ⁻¹ cm ⁻¹	
Quantum Yield	0.3 - 0.5	
Recommended pH range	Neutral to slightly acidic	

Note: The PEG7 linker is not expected to significantly alter the core photophysical properties of the TAMRA dye.

Experimental Protocols

Protocol 1: Labeling of Proteins with TAMRA-PEG7-Maleimide

This protocol details the site-specific labeling of a protein with a unique cysteine residue.

Materials:

- Protein of interest with a solvent-accessible cysteine residue
- TAMRA-PEG7-Maleimide**
- Degassed labeling buffer (e.g., 1x PBS, 10-100 mM Tris, or HEPES, pH 7.0-7.5)
- Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
- Tris(2-carboxyethyl)phosphine (TCEP) for reduction of disulfide bonds (if necessary)
- Quenching reagent (e.g., β -mercaptoethanol or free cysteine)
- Purification column (e.g., size-exclusion chromatography, such as a Sephadex G-25 column)

Procedure:

- Protein Preparation:
 - Dissolve the protein in the degassed labeling buffer to a concentration of 1-10 mg/mL.
 - If the protein contains disulfide bonds that need to be reduced to expose the cysteine thiol, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature under an inert gas atmosphere (e.g., nitrogen or argon).
- Dye Preparation:
 - Allow the vial of **TAMRA-PEG7-Maleimide** to warm to room temperature.
 - Prepare a 10 mM stock solution of the dye in anhydrous DMSO or DMF. Vortex to ensure complete dissolution. This stock solution can be stored at -20°C, protected from light and moisture.
- Labeling Reaction:
 - Add a 10-20 fold molar excess of the **TAMRA-PEG7-Maleimide** stock solution to the protein solution. The optimal ratio may need to be determined empirically for each protein.
 - Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
- Quenching the Reaction (Optional):
 - To stop the labeling reaction, a quenching reagent with a free thiol, such as β -mercaptoethanol or free cysteine, can be added to a final concentration of ~10 mM.
- Purification:
 - Remove the unreacted dye from the labeled protein using size-exclusion chromatography, dialysis, or another suitable purification method.
- Determination of Degree of Labeling (DOL):

- The DOL, or the ratio of dye molecules to protein molecules, can be determined by measuring the absorbance of the conjugate at 280 nm (for the protein) and at the absorbance maximum of TAMRA (~555 nm).
- The corrected protein concentration is calculated to account for the dye's absorbance at 280 nm. The formula is: $A_{280c} = A_{280} - (A_{max} \times CF)$ where A_{280c} is the corrected absorbance at 280 nm, A_{max} is the absorbance at the dye's maximum absorbance wavelength, and CF is the correction factor for the dye at 280 nm (typically provided by the dye manufacturer).

Protocol 2: Single-Molecule Pull-Down (SiMPull) Imaging

This protocol provides a general workflow for imaging TAMRA-labeled proteins pulled down from cell lysates.

Materials:

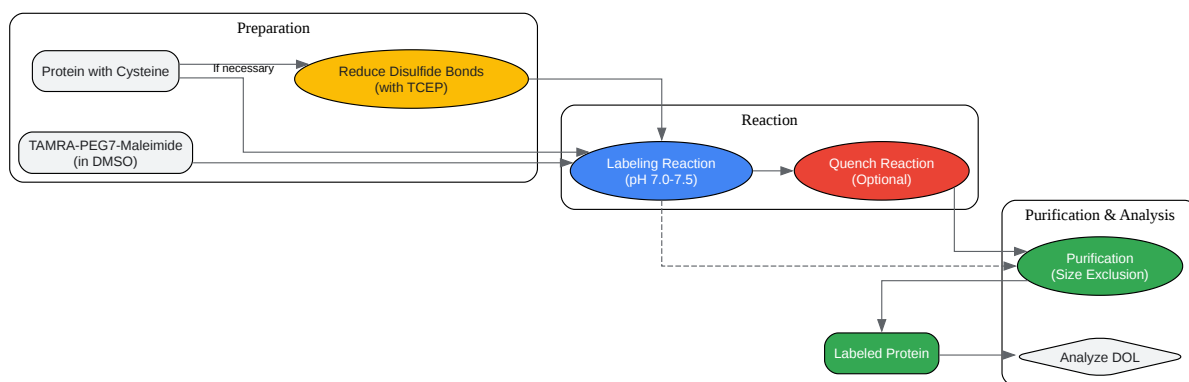
- TAMRA-labeled protein of interest (from Protocol 1)
- Cell lysate containing the protein of interest's binding partners
- Biotinylated antibody against the protein of interest
- Streptavidin-coated microscope slides/coverslips
- PEG-passivated surface
- Total Internal Reflection Fluorescence (TIRF) microscope
- Imaging buffer (e.g., PBS with an oxygen scavenging system)

Procedure:

- Surface Preparation:
 - Prepare a flow chamber using a PEG-passivated microscope slide and coverslip to minimize non-specific binding.

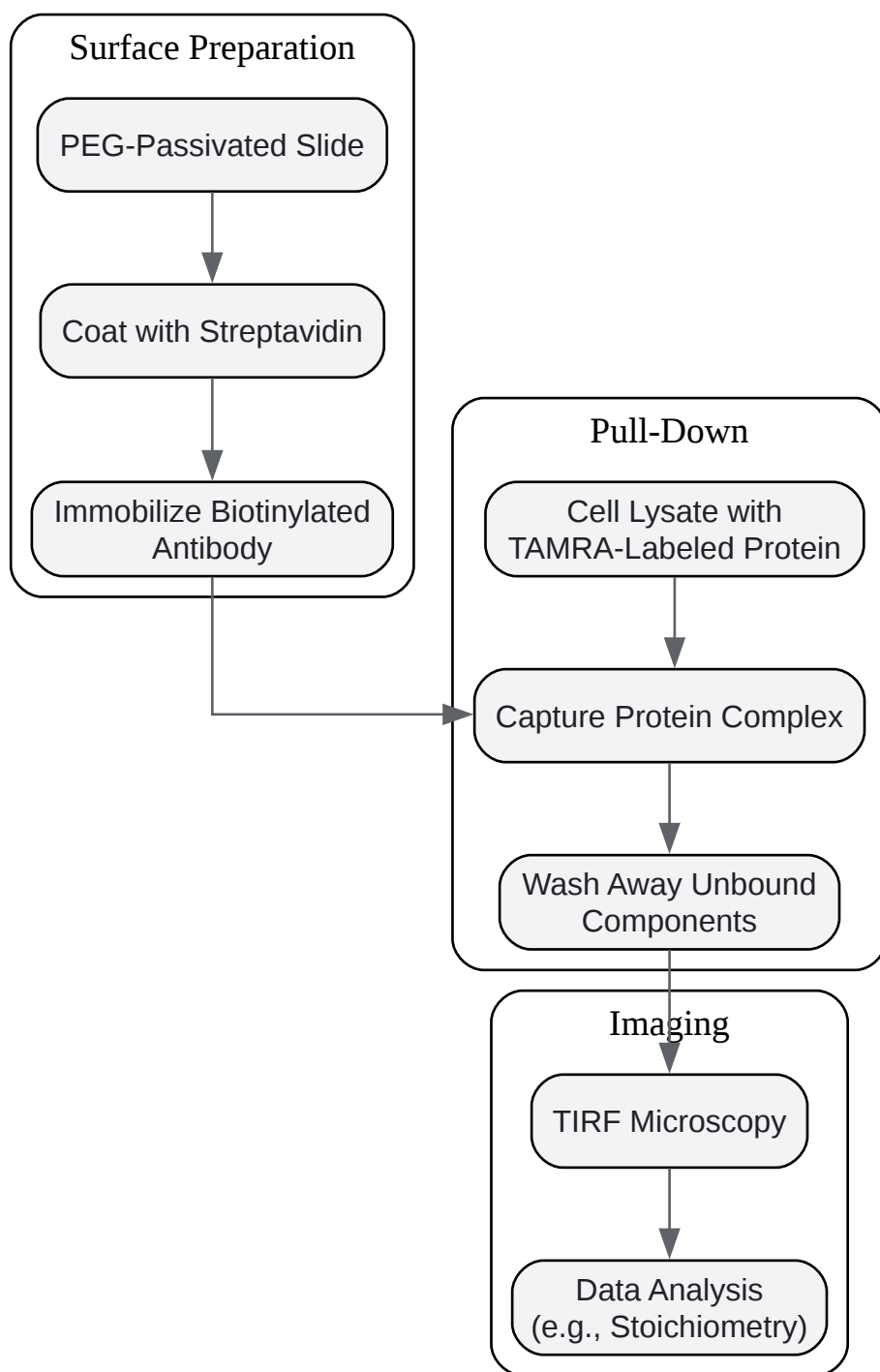
- Incubate the chamber with a solution of NeutrAvidin or streptavidin to coat the surface.
- Introduce a biotinylated antibody specific to the protein of interest and incubate to allow for binding to the streptavidin-coated surface.
- Sample Preparation and Pull-Down:
 - Prepare cell lysates under conditions that preserve protein complexes.
 - Dilute the cell lysate containing the TAMRA-labeled protein and its binding partners in an appropriate buffer.
 - Introduce the diluted cell lysate into the antibody-coated flow chamber and incubate to allow the antibody to capture the protein of interest along with its interacting partners.
- Washing:
 - Wash the chamber extensively with imaging buffer to remove unbound cellular components.
- Single-Molecule Imaging:
 - Image the captured complexes using a TIRF microscope. The TAMRA fluorophore is excited using a laser at ~555 nm, and the emission is collected through an appropriate filter.
 - Acquire a time-series of images to observe the dynamics of the labeled protein and determine the stoichiometry of the complex through photobleaching step analysis.

Visualizations



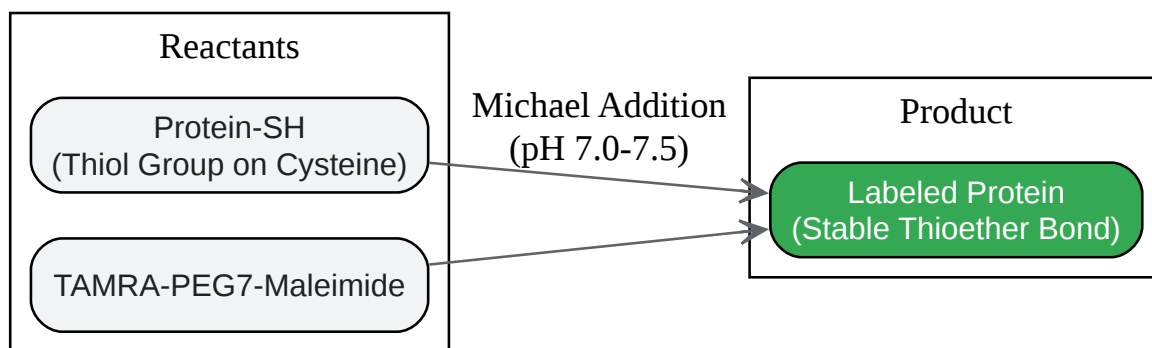
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Caption: Workflow for labeling a protein with **TAMRA-PEG7-Maleimide**.



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Caption: Experimental workflow for Single-Molecule Pull-Down (SiMPull).



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Caption: Reaction scheme of maleimide with a protein thiol group.

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